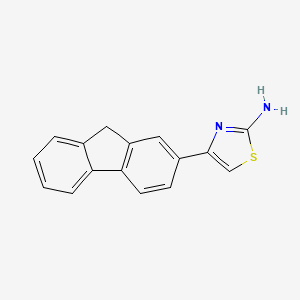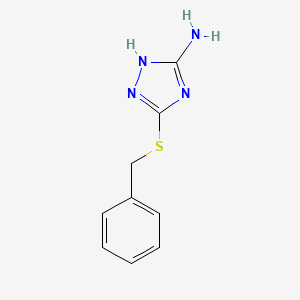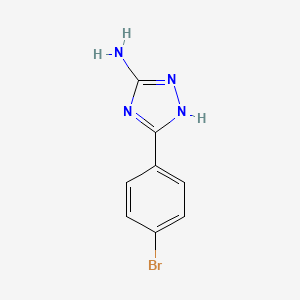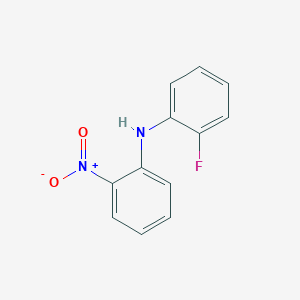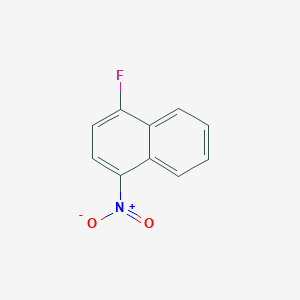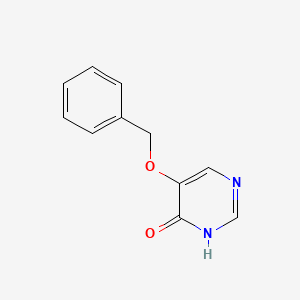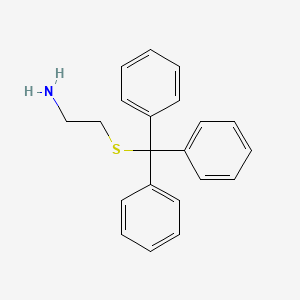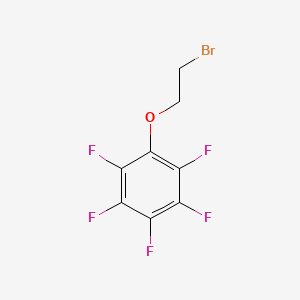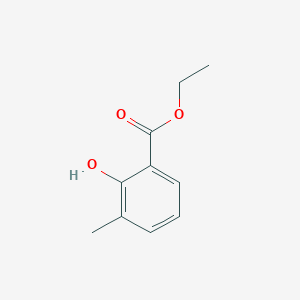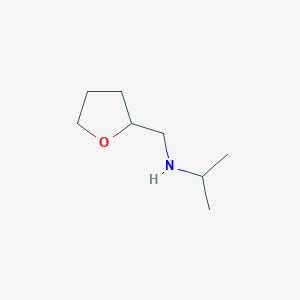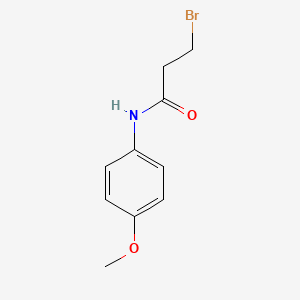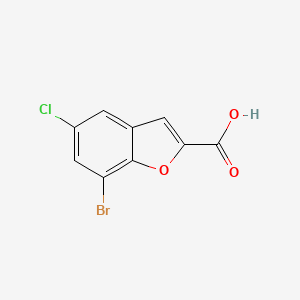
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds with bromo, chloro, and benzofuran moieties, which are relevant to the understanding of similar chemical structures and properties. These compounds are intermediates in the synthesis of various products, including pesticides and therapeutic agents .
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from simple and cheap raw materials. For instance, 4-chloro salicylic acid is used as a starting material for the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, which involves esterification, etherification, hydrolysis, cyclization, and bromination, resulting in a total yield of 19% . Similarly, dimethyl terephthalate is used in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a yield of 24% . These methods demonstrate the complexity and multi-step nature of synthesizing bromo-chloro-benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, has been elucidated using techniques like X-ray crystallography. The crystal structure of this compound is stabilized by aromatic π–π interactions and possibly weak C—H∙∙∙π interactions. Additionally, the structure exhibits intermolecular C—H∙∙∙O hydrogen bonds, which are significant for the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and stability of similar compounds like 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bromo-chloro-benzofuran derivatives are diverse and include oxidation reactions, as seen in the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate from its sulfanyl precursor using 3-chloroperoxybenzoic acid . The bromination and chlorination steps are critical in introducing the respective halogen atoms into the benzofuran ring system, which is a common feature in the synthesis of these compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid are not directly reported in the provided papers, the properties of similar compounds can offer insights. For example, the presence of bromo and chloro substituents can significantly affect the electron density and reactivity of the benzofuran ring. The crystallographic analysis provides information on the solid-state structure, which can influence the melting point, solubility, and other physical properties . The synthesis yield and the conditions under which these compounds are stable or reactive are also important aspects of their physical and chemical properties .
Scientific Research Applications
Anticancer Activity
- Scientific Field : Medical Research, Oncology
- Application Summary : Benzofuran compounds, including some substituted benzofurans, have shown significant anticancer activities . For instance, a compound named “36” was found to have significant cell growth inhibitory effects on different types of cancer cells .
- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
Antimicrobial Activity
- Scientific Field : Medical Research, Microbiology
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis of Other Compounds
- Scientific Field : Chemistry
- Application Summary : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
Anti-Hepatitis C Virus Activity
- Scientific Field : Medical Research, Virology
- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Anticancer Agents
- Scientific Field : Medical Research, Oncology
- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Serotonin Receptor Binding
- Scientific Field : Neuroscience
- Application Summary : 5-Bromobenzofuran is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine; a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Anti-Hepatitis C Virus Activity
- Scientific Field : Medical Research, Virology
- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Anticancer Agents
- Scientific Field : Medical Research, Oncology
- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Serotonin Receptor Binding
- Scientific Field : Neuroscience
- Application Summary : 5-Bromobenzofuran is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine; a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRFGXNBDNKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355581 |
Source


|
| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
CAS RN |
190775-65-6 |
Source


|
| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

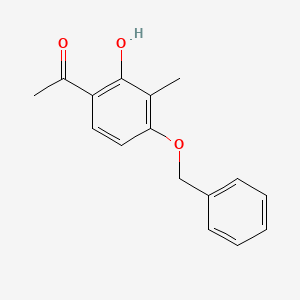
![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)
